molecular formula C21H29FN2O2 B2391615 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea CAS No. 1797025-39-8

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

Cat. No.: B2391615
CAS No.: 1797025-39-8
M. Wt: 360.473
InChI Key: HNYGLMCVHXRRQX-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantane core, a fluorophenyl group, and a methoxypropyl urea moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components. This often involves halogenation or hydroxylation reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate electrophile.

    Formation of the Methoxypropyl Urea Moiety: The final step involves the reaction of the intermediate with a methoxypropyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides structural rigidity, while the fluorophenyl and methoxypropyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: Shares the adamantane core but lacks the fluorophenyl and methoxypropyl groups.

    2-Fluorophenylurea: Contains the fluorophenyl group but lacks the adamantane core and methoxypropyl group.

    Methoxypropylurea: Features the methoxypropyl group but lacks the adamantane core and fluorophenyl group.

Uniqueness

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of the adamantane core provides stability and rigidity, while the fluorophenyl and methoxypropyl groups enhance its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGLMCVHXRRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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